Triptorelin pamoate
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Overview
Description
Triptorelin pamoate is a synthetic decapeptide agonist analog of luteinizing hormone-releasing hormone (LHRH). It is primarily used in the treatment of hormone-sensitive conditions such as prostate cancer, endometriosis, and central precocious puberty. This compound acts by suppressing the secretion of gonadotropins, leading to decreased levels of sex hormones like testosterone and estrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triptorelin pamoate is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the decapeptide chain. The final product is then converted into its pamoate salt form to enhance its stability and solubility .
Industrial Production Methods
The industrial production of this compound involves the following steps:
Dissolution: Triptorelin or its pharmaceutically acceptable salts are dissolved in an appropriate amount of injection water.
pH Adjustment: The pH of the solution is adjusted to 4.0-7.0 using sodium hydroxide or hydrochloric acid.
Concentration Adjustment: The concentration of active ingredients is adjusted by adding injection water to achieve the specified concentration.
Filtration and Sterilization: The solution is filtered through a 0.22-micrometer Millipore filtration membrane and filled into sterile glass bottles.
Chemical Reactions Analysis
Types of Reactions
Triptorelin pamoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide chain, affecting its biological activity.
Substitution: Substitution reactions can occur at specific amino acid residues, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various reagents depending on the specific substitution desired.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced peptides, and substituted analogs, each with varying degrees of biological activity .
Scientific Research Applications
Triptorelin pamoate has a wide range of scientific research applications:
Medicine: Used in the treatment of prostate cancer, endometriosis, and central precocious puberty. .
Biology: Studied for its effects on hormone regulation and reproductive health.
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Industry: Employed in the development of sustained-release formulations for long-term therapeutic effects .
Mechanism of Action
Triptorelin pamoate acts as a potent inhibitor of gonadotropin secretion. Upon administration, it initially stimulates the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). continuous administration results in receptor desensitization and down-regulation, leading to decreased levels of LH and FSH. This suppression of gonadotropins ultimately reduces the production of sex hormones like testosterone and estrogen .
Comparison with Similar Compounds
Similar Compounds
Comparison
Triptorelin pamoate is unique due to its higher potency and longer duration of action compared to other LHRH agonists. It provides sustained suppression of gonadotropins with fewer injections, making it a preferred choice for long-term treatment .
Properties
CAS No. |
124508-66-3 |
---|---|
Molecular Formula |
C87H98N18O19 |
Molecular Weight |
1699.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C64H82N18O13.C23H16O6/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1 |
InChI Key |
ZBVJFYPGLGEMIN-OYLNGHKZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Pictograms |
Health Hazard |
Synonyms |
6-D-Tryptophan-Luteinizing Hormone-Releasing Factor (Pig) AY 25650 AY-25650 AY25650 CL 118532 CL-118532 CL118532 D-Trp-6-LH-RH Decapeptyl Decapeptyl Depot Decapeptyl LP Decapeptyl Trimestral Embonate, Triptorelin GnRH, Trp(6)- LHRH, Trp(6)- LHRH, Tryptophyl(6)- Pamoate, Triptorelin Trelstar Trimestral, Decapeptyl Triptorelin Triptorelin Embonate triptorelin pamoate Wy 42462 Wy-42462 Wy42462 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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